Methyl 6-iodochroman-3-carboxylate
Description
Methyl 6-iodochroman-3-carboxylate is a chroman-derived compound characterized by a benzodihydropyran (chroman) core structure. Key features include:
- Substituents: An iodine atom at the 6-position and a methyl ester group at the 3-position of the chroman ring.
Properties
Molecular Formula |
C11H11IO3 |
|---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
methyl 6-iodo-3,4-dihydro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C11H11IO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3 |
InChI Key |
HLMADZUIVCGRNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C=CC(=C2)I)OC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Methyl 6-Chlorooxoindoline-3-Carboxylate (CAS 151056-78-9)
- Structure : Features a chloro substituent and an oxoindoline core instead of a chroman ring.
- Properties: Molecular formula C₁₀H₈ClNO₃, purity ≥95%, with applications in research-oriented synthesis .
- Comparison: The indoline scaffold introduces a five-membered nitrogen-containing ring, altering electronic properties compared to chroman.
Methyl 6-Chloro-5-Methylpyridine-3-Carboxylate (CAS 65169-42-8)
- Structure : Pyridine ring with chloro and methyl groups at positions 6 and 5, respectively, and a methyl ester at position 3.
- Properties : Used in nicotinate derivative synthesis .
- Comparison :
- The pyridine ring is aromatic and planar, differing from the partially saturated chroman system.
- Chloro and methyl substituents may enhance lipophilicity but lack the heavy-atom effect of iodine, which is critical in X-ray crystallography or radioimaging applications.
Chroman-Based Esters with Varied Substituents
Methyl 6-Ethoxy-3-Phenyl-3a,4-Dihydro-3H-Chromeno[4,3-c]Isoxazole-3a-Carboxylate
- Structure : Chroman fused with an isoxazole ring, ethoxy at position 6, and phenyl at position 3.
- Properties : Single-crystal X-ray data confirms a mean C–C bond length of 0.002 Å and an R factor of 0.042, indicating high structural precision .
- The fused isoxazole ring introduces additional heteroatoms, enhancing hydrogen-bonding capacity compared to the simpler chroman system.
Methyl 6-Methoxy-2-Indolecarboxylate
- Structure : Indole ring with methoxy at position 6 and a methyl ester at position 2.
- Properties : Cited in ATR standard libraries for spectroscopic applications .
- Comparison :
- Methoxy groups are electron-donating, contrasting with the electron-withdrawing iodine in the target compound.
- Indole’s aromatic nitrogen may confer distinct reactivity in electrophilic substitution reactions.
Physical and Chemical Properties
Thermal Stability and Melting Points
- Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate: Decomposes at 252–253°C, with IR peaks at 1740 cm⁻¹ (C=O) and 1155 cm⁻¹ (SO₂) .
- Comparison :
- Iodine’s larger atomic radius may lower melting points compared to chloro derivatives due to reduced crystal packing efficiency.
- Sulfonyl groups (e.g., in benzodithiazine derivatives) increase thermal stability relative to ester-only functionalities.
Spectroscopic Signatures
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